

Hoechst 33258: A Technical Guide to a Versatile Nuclear Stain

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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B049736

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Hoechst 33258 is a blue, fluorescent, cell-permeant dye that is a cornerstone in cell biology and drug development for nuclear staining. This bisbenzimidazole compound exhibits a strong preference for binding to the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich sequences.^{[1][2][3]} Its utility spans a wide range of applications, from simple nuclear counterstaining in fluorescence microscopy to sophisticated analyses of the cell cycle and apoptosis. This guide provides an in-depth overview of the key features, advantages, and experimental considerations for using **Hoechst 33258**.

Core Features and Advantages

Hoechst 33258 is prized for its reliability and versatility. A key characteristic is the significant enhancement of its fluorescence quantum yield upon binding to DNA—approximately a 30-fold increase—which provides an excellent signal-to-noise ratio with minimal background fluorescence from unbound dye.^{[2][4]} This allows for no-wash staining protocols in many applications.^{[4][5]}

One of its primary advantages is its ability to stain the nuclei of both live and fixed cells, making it a flexible tool for various experimental designs.^{[6][7][8]} Compared to another common blue nuclear stain, DAPI, **Hoechst 33258** is less toxic, which is a critical factor for live-cell imaging and ensures higher cell viability.^[1] The dye also possesses a considerable Stokes shift, the difference between its excitation and emission maxima, which makes it highly suitable for multicolor labeling experiments with minimal spectral overlap.^{[1][7]}

However, it is important to note that **Hoechst 33258** is less membrane-permeant than its counterpart, Hoechst 33342, due to the absence of a lipophilic ethyl group.[1][6] While this can be a limitation for certain live-cell applications requiring rapid staining, it can also be leveraged for specific experimental goals. As with other DNA-binding agents, **Hoechst 33258** is potentially mutagenic and carcinogenic because it can interfere with DNA replication, and appropriate safety precautions should be taken during handling and disposal.[3][7]

Quantitative Data

The photophysical and binding properties of **Hoechst 33258** are well-characterized, providing a solid foundation for experimental design.

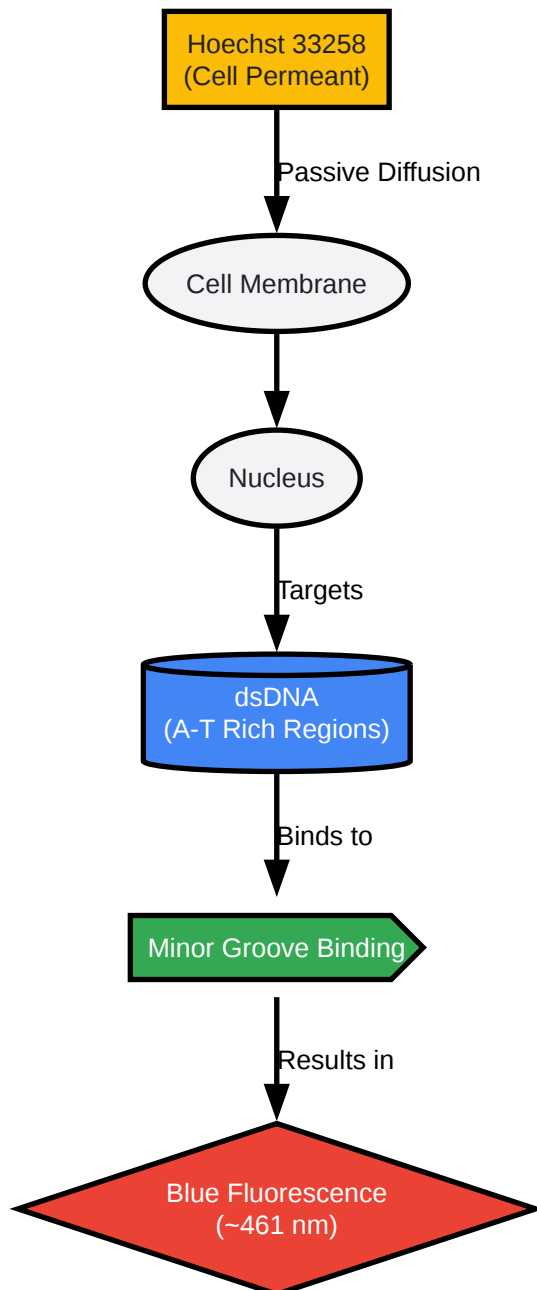
Property	Value	Reference(s)
Excitation Maximum (DNA-bound)	~352 nm	[7][9]
Emission Maximum (DNA-bound)	~461 nm	[6][7]
Molar Extinction Coefficient	40,000 M ⁻¹ cm ⁻¹	[7]
Binding Affinity (Kd)	High Affinity: 1–10 nM (Minor Groove)Low Affinity: ~1000 nM (Sugar-Phosphate Backbone)	[2]
Fluorescence of Unbound Dye	510–540 nm	[1][3]

Mechanism of Action and Key Interactions

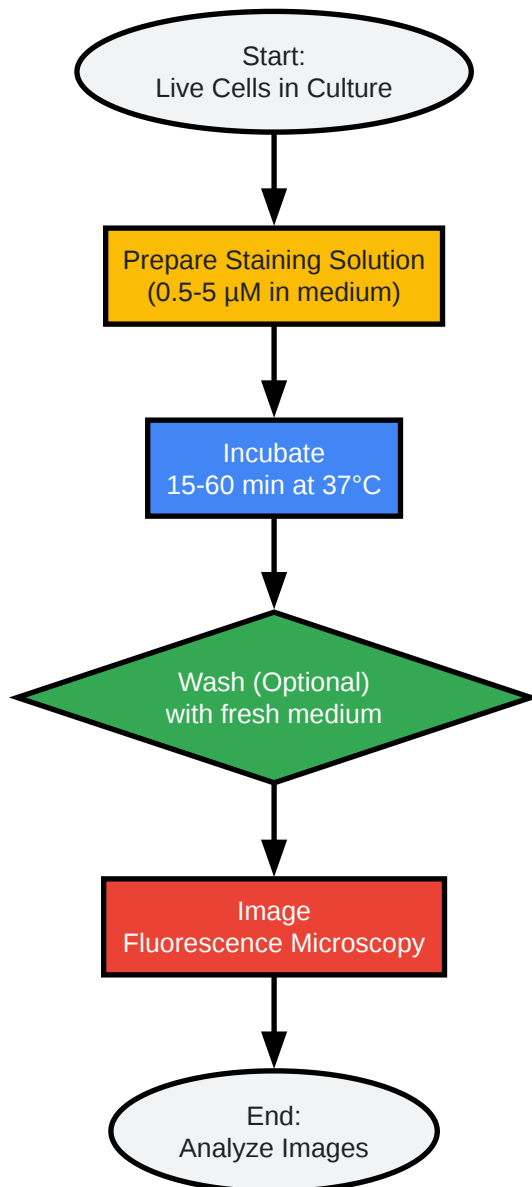
Hoechst 33258's mechanism relies on its physical interaction with the DNA double helix. The dye fits snugly into the minor groove, with a preference for sequences of at least three A-T base pairs.[10] This binding is non-intercalating and does not significantly distort the B-DNA structure.[2] The fluorescence intensity is pH-dependent, increasing with the pH of the solvent.[1] Interestingly, the neutral form of the dye is responsible for the specific A-T complex, while the cationic form engages in nonspecific binding.[11]

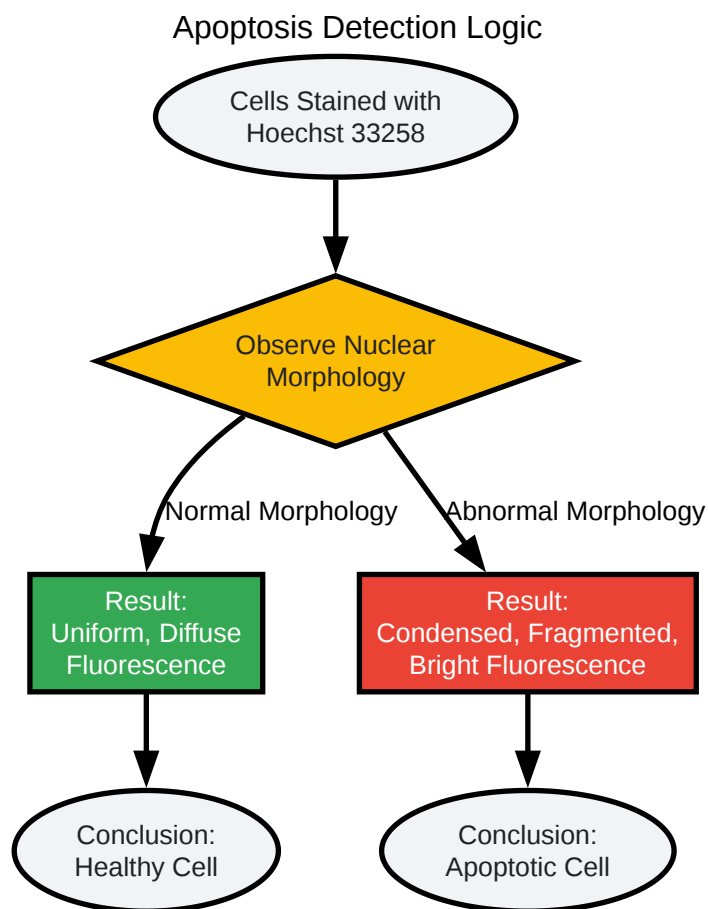
A notable interaction is the quenching of **Hoechst 33258** fluorescence by bromodeoxyuridine (BrdU).^{[1][3]} When BrdU is incorporated into newly synthesized DNA, the bromine atom is thought to deform the minor groove, preventing the optimal binding of the dye.^{[1][3]} This property is widely exploited in cell cycle analysis to identify replicating cells.

Mechanism of Hoechst 33258 DNA Binding



Live Cell Staining Workflow





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